An In-depth Technical Guide to the Physical and Chemical Properties of 2,3,6-Trichlorophenyl Acetate
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3,6-Trichlorophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trichlorophenyl acetate is a chlorinated aromatic ester of significant interest in various chemical and biological research fields. Its structure, characterized by a phenyl ring substituted with three chlorine atoms and an acetate group, imparts a unique combination of physical and chemical properties. This guide provides a comprehensive overview of these properties, drawing from available experimental and predicted data. It is designed to serve as a technical resource for professionals engaged in research and development that may involve this compound or its structural analogs.
Chemical Identity and Structure
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Chemical Name: 2,3,6-Trichlorophenyl acetate[1]
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CAS Number: 61925-87-9[1]
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Molecular Formula: C₈H₅Cl₃O₂[1]
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Synonyms: Acetic acid, 2,3,6-trichlorophenyl ester; Phenol, 2,3,6-trichloro-, 1-acetate[1]
The molecular structure of 2,3,6-trichlorophenyl acetate is depicted below:
Caption: Chemical structure of 2,3,6-trichlorophenyl acetate.
Physical Properties
A summary of the available physical properties for 2,3,6-trichlorophenyl acetate is provided in the table below. It is important to note that some of these values are predicted due to the limited availability of experimental data for this specific isomer.
| Property | Value | Source |
| Molecular Weight | 239.48 g/mol | [1][2] |
| Boiling Point | 306.2°C at 760 mmHg | [1] |
| Density | 1.469 g/cm³ | [1] |
| Flash Point | 131.8°C | [1] |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C (Predicted) | [1] |
| Refractive Index | 1.554 | [1] |
| LogP (Octanol-Water Partition Coefficient) | 3.38 (Predicted) | [1] |
Chemical Properties and Reactivity
The chemical behavior of 2,3,6-trichlorophenyl acetate is largely dictated by the ester functional group and the electron-withdrawing nature of the three chlorine atoms on the phenyl ring.
Hydrolysis
Caption: General mechanism for the base-catalyzed hydrolysis of 2,3,6-trichlorophenyl acetate.
Other Reactions
The trichlorinated phenyl ring is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the chlorine atoms. Conversely, nucleophilic aromatic substitution of a chlorine atom may be possible under forcing conditions, although the position of substitution would be influenced by the directing effects of the other substituents.
Synthesis
2,3,6-Trichlorophenyl acetate can be synthesized via the esterification of 2,3,6-trichlorophenol with an acetylating agent. A common method involves the reaction of the phenol with acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acidic byproduct.
Experimental Protocol: Synthesis of Trichlorophenyl Acetate (General Procedure)
This protocol is a general method for the acetylation of chlorophenols and can be adapted for the synthesis of 2,3,6-trichlorophenyl acetate from its corresponding phenol.
Materials:
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2,3,6-Trichlorophenol
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Acetyl chloride or Acetic anhydride
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A suitable base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide)
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An appropriate organic solvent (e.g., dichloromethane, diethyl ether, or toluene)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Dissolution: Dissolve 2,3,6-trichlorophenol in the chosen organic solvent in a round-bottom flask equipped with a magnetic stir bar.
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Base Addition: Cool the solution in an ice bath and slowly add the base.
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Acetylation: While maintaining the low temperature, add the acetylating agent (acetyl chloride or acetic anhydride) dropwise to the stirred solution.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for a designated period (monitoring by TLC is recommended to determine completion).
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Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (if a basic catalyst was used), a saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 2,3,6-trichlorophenyl acetate.
Spectral Data
Detailed experimental spectral data for 2,3,6-trichlorophenyl acetate is not widely available in public databases. However, characteristic spectral features can be predicted based on its structure and data from similar compounds.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetate group (typically around δ 2.0-2.5 ppm) and signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the two protons on the phenyl ring. The coupling pattern of the aromatic protons would be indicative of their relative positions.
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¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the ester at around δ 168-172 ppm, a signal for the methyl carbon of the acetate group at around δ 20-22 ppm, and several signals in the aromatic region (δ 120-150 ppm) corresponding to the six carbons of the phenyl ring. The chemical shifts of the chlorinated carbons would be significantly affected.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the ester group in the range of 1760-1780 cm⁻¹. Other significant absorptions would include C-O stretching and C-Cl stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum of the isomeric 2,4,6-trichlorophenyl acetate shows a characteristic fragmentation pattern with a predominant loss of ketene (M-42) from the molecular ion.[5] A similar fragmentation pattern would be expected for 2,3,6-trichlorophenyl acetate, with the molecular ion cluster showing the characteristic isotopic pattern for three chlorine atoms.
Safety and Toxicology
The toxicological properties of 2,3,6-trichlorophenyl acetate have not been extensively studied. However, it is structurally related to chlorophenols, which are known to be toxic.[6] The precursor, 2,3,6-trichlorophenol, is known to be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[7] It is also important to note that the synthesis and handling of chlorophenols and their derivatives may pose risks due to the potential presence of highly toxic impurities such as polychlorinated dibenzo-p-dioxins and furans.[7]
Standard laboratory safety precautions should be taken when handling 2,3,6-trichlorophenyl acetate, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
2,3,6-Trichlorophenyl acetate is a compound with distinct physical and chemical properties that are of interest to researchers in various scientific disciplines. This guide has provided a summary of the available information on its identity, structure, physical and chemical properties, synthesis, and safety considerations. While there are gaps in the experimental data for this specific isomer, this document serves as a valuable starting point and a framework for further investigation.
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